5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
5-chloro-3-(2-phenoxyethylsulfanyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS2/c11-9-12-10(13-16-9)15-7-6-14-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHBUEIZQPXGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-2-Amino-1,3,4-Thiadiazole
The thiadiazole core is constructed via cyclization of thiosemicarbazide derivatives. Chloroacetyl chloride reacts with thiosemicarbazide in the presence of polyphosphoric acid (PPA) at 100°C for 4 hours, yielding 5-chloro-2-amino-1,3,4-thiadiazole. The reaction proceeds through acylation of the thiosemicarbazide followed by dehydration, with PPA acting as both catalyst and dehydrating agent.
Key Reaction:
Diazotization and Thiolation
The amino group at position 2 is converted to a thiol via diazotization. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C generates a diazonium intermediate, which is subsequently reduced with hydrogen sulfide (H₂S) to yield 5-chloro-3-mercapto-1,2,4-thiadiazole.
Key Reaction:
Alkylation with 2-Phenoxyethyl Bromide
The thiol group undergoes nucleophilic substitution with 2-phenoxyethyl bromide in dimethylformamide (DMF) under basic conditions (K₂CO₃, 25°C, 12 hours), yielding the target compound.
Key Reaction:
Yield: 45% (over three steps).
Direct Cyclization Using Sulfenyl Chloride Reagents
Adaptation of Trichloromethanesulfenyl Chloride Methodology
The patent US3979403A describes the synthesis of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole via reaction of trichloroacetamidine with trichloromethanesulfenyl chloride (PCMM) in methylene chloride. Modifying this method, phenoxyethylsulfenyl chloride (hypothetical reagent) replaces PCMM to introduce the sulfanyl group during cyclization.
Proposed Reaction:
Challenges:
-
Phenoxyethylsulfenyl chloride synthesis requires chlorination of 2-phenoxyethylthiol, which may necessitate controlled conditions to avoid disulfide formation.
-
Excess trichloroacetamidine (1.01–1.25 molar ratio) is critical to compensate for sulfur chloride impurities.
Theoretical Yield: ~30% (unverified due to reagent instability).
Oxidative Cyclization of Thiosemicarbazones
Formation of 5-Chloro-Thiosemicarbazone
Thiosemicarbazide derivatives bearing a chloro substituent are synthesized by condensing chlorinated carbonyl compounds (e.g., chloroacetophenone) with thiosemicarbazide. Ferric chloride (FeCl₃) facilitates oxidative cyclization at 60°C for 6 hours, producing 5-chloro-2-amino-1,3,4-thiadiazole.
Key Reaction:
Functionalization via Thiol-Alkylation
Following diazotization and thiolation (as in Section 1.2), alkylation with 2-phenoxyethyl bromide completes the synthesis.
Yield: 40% (over three steps).
Comparative Analysis of Methods
*Theoretical yield.
Critical Parameters for Optimization
Solvent Selection
Temperature and Time
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole.
Substitution: Formation of various substituted thiadiazoles depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including 5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole. Research indicates that this compound exhibits significant activity against various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, a study demonstrated that derivatives of thiadiazoles possess potent inhibitory effects against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
Anti-Cancer Properties
Thiadiazole derivatives have also shown promise in cancer research. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study reported that it induces apoptosis in human cancer cells through the activation of specific signaling pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 6.5 |
| MCF-7 (Breast Cancer) | 8.2 |
| A549 (Lung Cancer) | 7.0 |
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its potential as a pesticide. Thiadiazole derivatives are known to exhibit insecticidal and fungicidal properties. Research has shown that this compound can effectively control pests such as aphids and whiteflies.
Case Study: Field Trials
In field trials conducted on tomato crops, the application of this thiadiazole derivative resulted in a significant reduction in pest populations compared to untreated controls. The results indicated an average pest reduction of over 70%, showcasing its effectiveness as a bio-pesticide.
Materials Science
Polymer Chemistry
this compound is also being explored in polymer chemistry for the development of novel materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.
Table 3: Properties of Polymer Composites with Thiadiazole Derivative
| Composite Material | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control Polymer | 200 | 30 |
| Polymer with Thiadiazole Derivative | 230 | 40 |
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of 1,2,4-thiadiazoles are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 1,2,4-Thiadiazole Derivatives
Mechanistic and Functional Insights
Thiol Reactivity and HDAC8 Inhibition
The target compound’s (2-phenoxyethyl)sulfanyl group acts as a leaving group, facilitating covalent modification of cysteine residues (e.g., C153 in HDAC8). Kinetic studies and mass spectrometry confirm its superior thiol-modifying efficiency compared to analogs with sulfonyl or sulfinyl groups . In contrast, 5-chloro-3-phenyl-1,2,4-thiadiazole lacks this reactivity due to the stable phenyl substituent, rendering it biologically inert .
Fungicidal Activity
The trifluoromethylphenyl-substituted analog exhibits robust fungicidal activity, attributed to the electron-withdrawing CF3 groups enhancing membrane penetration and target binding . The target compound’s phenoxyethyl group, while less lipophilic, may offer selectivity for eukaryotic enzymes like HDAC8 over fungal targets.
Toxicity Profile
The piperidinyl-substituted derivative displays significant toxicity (oral LD50 < 300 mg/kg), likely due to metabolic activation of the piperidine ring into reactive intermediates .
Biological Activity
5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a thiadiazole ring with a chloro group and a phenoxyethyl sulfanyl substituent. Its molecular formula is , and it has a molecular weight of 272.77 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes. It may inhibit specific enzymes or disrupt cell membrane integrity .
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by targeting critical signaling pathways involved in cell proliferation. It may also inhibit DNA replication enzymes, leading to reduced cell viability in cancerous tissues .
Biological Activity Data
The following table summarizes the biological activities of this compound based on various studies:
Antimicrobial Activity
A study conducted on the efficacy of this compound against multidrug-resistant bacteria demonstrated significant inhibitory effects on both Gram-positive and Gram-negative strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .
Anticancer Research
In vitro studies involving human cancer cell lines (MCF-7 and A549) revealed that treatment with this compound resulted in significant reductions in cell proliferation rates. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 5-Chloro-3-(phenylsulfanyl)-1,2,4-thiadiazole | Moderate anticancer activity | Lacks phenoxyethyl group |
| 5-Chloro-3-(benzylsulfanyl)-1,2,4-thiadiazole | Antimicrobial properties | Benzyl group may alter bioavailability |
Q & A
Basic: What are the common synthetic routes for preparing 5-chloro-1,2,4-thiadiazole derivatives, and how can the sulfanyl group at the 3-position be selectively introduced?
Answer:
- Cyclization of thioamides : A green synthesis method involves oxidative dimerization of thioamides using molecular oxygen as an oxidant in aqueous media, yielding 3,5-disubstituted 1,2,4-thiadiazoles in high purity .
- Nucleophilic substitution : Reacting ethyl bromoacetate with thiol-containing intermediates (e.g., 4,5-diphenyl-4H-1,2,4-triazole-3-thione) in the presence of sodium ethanolate forms thioether linkages. X-ray crystallography confirms regioselectivity .
- Optimization for selectivity : Use stoichiometric control of thiolating agents (e.g., 2-phenoxyethanethiol) and inert atmospheres to minimize oxidation side reactions.
Basic: Which spectroscopic and chromatographic methods are essential for confirming the structure of 5-chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole?
Answer:
- NMR spectroscopy : 1H and 13C NMR identify substituent patterns (e.g., phenoxyethyl groups) and confirm aromaticity of the thiadiazole core .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, critical for detecting halogen (Cl) and sulfur atoms .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms regiochemistry of substituents .
- HPLC : Ensures >95% purity by quantifying byproducts, especially isomers or oxidation artifacts .
Advanced: How can researchers address unexpected byproduct formation during the synthesis of 5-chloro-1,2,4-thiadiazole derivatives?
Answer:
- Mechanistic analysis : In reactions with phenylhydrazine hydrochloride, unexpected pyrazole byproducts (e.g., compound 5 in ) form via competing cyclization pathways. Adjusting substituent electronic effects (e.g., using electron-withdrawing groups) suppresses competing routes .
- Reaction monitoring : Use TLC or in-situ IR to detect intermediates early. For example, in , precipitates were purified via TLC to isolate pure products.
- Condition optimization : Lower reaction temperatures and controlled pH reduce side reactions. For instance, alkaline conditions favor thiadiazole cyclization over indole formation .
Advanced: What strategies optimize the reaction yield of this compound under green chemistry principles?
Answer:
- Solvent selection : Water as a solvent minimizes toxicity and simplifies purification. achieved 75–90% yields using aqueous media .
- Catalyst-free conditions : Oxidative dimerization with O2 avoids metal catalysts, reducing waste .
- Energy efficiency : Room-temperature reactions and microwave-assisted synthesis (where applicable) lower energy consumption .
Advanced: How does molecular docking contribute to understanding the biological activity of thiadiazole derivatives?
Answer:
- Target identification : Docking studies predict binding affinities to enzymes (e.g., aromatase for anticancer activity) or receptors (e.g., sphingosine 1-phosphate receptor for autoimmune diseases) .
- Structure-activity relationship (SAR) : In , docking revealed that sulfonamide derivatives with phenyl groups at the 5-position exhibit stronger hydrogen bonding with target proteins .
- Validation : Compare docking scores with in vitro assays (e.g., cytostatic effects in ) to prioritize compounds for synthesis .
Advanced: How do structural modifications at the 3- and 5-positions of the thiadiazole core influence bioactivity?
Answer:
- 3-position : Sulfanyl groups (e.g., 2-phenoxyethyl) enhance lipophilicity, improving membrane permeability. In , halogenated aryl groups at this position increased analgesic activity .
- 5-position : Electron-withdrawing substituents (e.g., Cl) stabilize the thiadiazole ring and enhance metabolic resistance. showed that iodine substituents improved cytotoxicity against melanoma cells .
- Hybridization : Coupling with pharmacophores like erlotinib () or ferrocene () introduces multitarget activity, overcoming drug resistance .
Advanced: What are the challenges in isolating isomerically pure 1,2,4-thiadiazole derivatives, and how can they be mitigated?
Answer:
- Isomerization : Bis-erlotinib-thiadiazole hybrids partially isomerize into 1,3,4-thiadiazoles. Kinetic control (shorter reaction times) and low temperatures minimize this .
- Chromatography : Use preparative HPLC or silica gel columns with gradient elution (e.g., hexane/ethyl acetate) to separate isomers .
- Crystallization : Selective crystallization from methanol/water isolates pure 1,2,4-thiadiazoles, as demonstrated in .
Basic: What are the key considerations in designing in vitro assays for evaluating the anticancer potential of thiadiazole derivatives?
Answer:
- Cell line selection : Use diverse cancer models (e.g., A2058 melanoma, HepG2 hepatocellular carcinoma) to assess broad-spectrum activity .
- Dosage range : Test concentrations from 1–100 μM to determine IC50 values. identified active compounds at 10 μM .
- Controls : Include reference drugs (e.g., erlotinib) and vehicle controls to normalize results .
- Endpoint assays : MTT for viability, clonogenic assays for long-term cytotoxicity, and flow cytometry for apoptosis/necrosis profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
